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Compound of Interest

Compound Name: Cabotegravir

Cat. No.: B8008094

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development of long-
acting injectable (LAI) Cabotegravir, a significant advancement in HIV-1 treatment and
prevention. Cabotegravir is a potent integrase strand transfer inhibitor (INSTI) that has been
successfully formulated as a long-acting nanosuspension for intramuscular injection, offering a
less frequent dosing alternative to daily oral therapies.[1][2] This document details the
formulation, mechanism of action, and the extensive preclinical evaluation that established the
foundation for its clinical use.

Formulation and Manufacturing

The development of a long-acting injectable formulation of Cabotegravir was driven by its
unique physicochemical and pharmacokinetic properties.[1] The goal was to create a stable,
injectable suspension that would slowly release the drug over an extended period, maintaining
therapeutic concentrations in the body.

Formulation Characteristics Cabotegravir LAl is a sterile aqueous nanosuspension.[1][2] The
active pharmaceutical ingredient is the free acid form of Cabotegravir, which is milled into
crystalline nanoparticles.[1][2] This nanosuspension is designed for intramuscular
administration.[1]
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Parameter Specification Source

Drug Substance Cabotegravir (free acid) [1112]

] Sterile aqueous
Formulation Type ) [1112]
nanosuspension

Concentration 200 mg/mL [11[2]

Particle Size Target average of ~200 nm [1112]

o Mannitol, Polysorbate 20,
Excipients [1]
Polyethylene Glycol 3350

Sterilization Terminal gamma irradiation [1112]

Manufacturing Process The manufacturing process is a critical aspect of producing a consistent
and effective nanosuspension.
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Manufacturing Workflow
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Caption: Overview of the Cabotegravir LAl manufacturing process.

Experimental Protocol: Wet-Bead Milling The core of the manufacturing process is conventional
wet-bead milling.[1]

e Preparation: The sterile Cabotegravir drug substance is combined with an aqueous solution
containing mannitol, polysorbate 20, and polyethylene glycol 3350.[1]

o Milling: The mixture is introduced into a milling chamber containing milling media (beads).
The high-energy impact and shear forces generated by the movement of the beads reduce
the particle size of the Cabotegravir crystals.
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e Monitoring: The patrticle size distribution is monitored throughout the process until the target
average particle size of approximately 200 nm is achieved.[1][2]

e Final Steps: The resulting nanosuspension is then filled into sterile glass vials, which are
stoppered, sealed, and terminally sterilized using gamma irradiation at a dose of 25 kGy.[1]

Mechanism of Action: Integrase Strand Transfer
Inhibition
Cabotegravir's antiviral activity stems from its function as an integrase strand transfer inhibitor

(INSTI).[3][4] It targets the HIV-1 integrase enzyme, which is crucial for the replication of the
virus.[3][4]

HIV Replication and the Role of Integrase After an HIV-1 particle enters a host cell (like a CD4+
T-cell), its RNA genome is reverse-transcribed into double-stranded DNA.[3][5] This viral DNA
must then be integrated into the host cell's genome to enable the production of new viral
particles.[3][5] The HIV integrase enzyme catalyzes this integration process in two main steps:
3'-processing and strand transfer. Cabotegravir specifically blocks the strand transfer step.[3]

[5]
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HIV Replication Cycle in Host Cell
% Reverse Transcription Integration of Viral DNA

’ GIRAEL VR (RNA -> DNA) :’i into Host Genome

Mechanism of Action

Cabotegravir (INSTI) BLOCKS STRAND TRANSFER

Click to download full resolution via product page

Caption: Cabotegravir's mechanism of action within the HIV-1 replication cycle.
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By binding to the active site of the integrase enzyme, Cabotegravir prevents the covalent
insertion of viral DNA into the host chromosome.[3] This effectively halts the replication
process, leading to a reduction in viral load.[3]

Preclinical Pharmacokinetics

Preclinical pharmacokinetic (PK) studies in animal models were essential to understand the
absorption, distribution, metabolism, and excretion of Cabotegravir LAl and to establish a
potential dosing regimen for human trials. Non-human primates, specifically macaques, were
key models.

Key Findings from Animal PK Studies Studies in macaques demonstrated that intramuscular
administration of Cabotegravir LAI resulted in prolonged plasma exposure.[6] A single injection
could maintain plasma concentrations above the protein-adjusted 90% inhibitory concentration
(PA-IC90), a key threshold for antiviral efficacy, for several weeks.[2][7]

Key
Animal Model Dose (IM) Pharmacokinet Result Source
ic Parameter

Mean Plasma 2.97 pg/mL (in
Rhesus .
50 mg/kg Concentration at protected [8]
Macaques i
Challenge animals)
Rhesus 50 mg/kg (single ]
Time to Cmax ~7 days N/A
Macaques dose)
Rhesus 50 mg/kg (single )
Apparent Half-life  ~20-30 days N/A
Macaques dose)
Pigtailed Protection from Demonstrated
N/A ] [6]
Macaques SHIV efficacy

Note: Specific Cmax, AUC, and half-life values from preclinical macaque studies are not
consistently detailed in the provided search results. The table reflects the available data.

The long elimination half-life of approximately 40 days observed in early human studies, which
was predicted by preclinical models, is a cornerstone of its long-acting profile, allowing for
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dosing intervals of a month or longer.[1][2]

Preclinical PK Study Workflow
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Caption: Typical experimental workflow for a preclinical pharmacokinetic study.

Experimental Protocol: In Vivo Pharmacokinetic Study in Macaques

e Animal Model: Adult male or female rhesus macaques (Macaca mulatta) are selected.
Animals are housed according to IACUC-approved protocols.[8]
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e Dosing: A single dose of Cabotegravir LAl nanosuspension (e.g., 50 mg/kg) is administered
via intramuscular injection into the gluteal muscle.[8]

» Blood Collection: Blood samples (e.g., 1-2 mL) are collected from a peripheral vein at
multiple time points post-dose (e.g., pre-dose, 1, 3, 7, 14, 28, 42, 56 days). Blood is collected
into tubes containing an anticoagulant (e.g., EDTA).

e Plasma Processing: Samples are centrifuged to separate plasma, which is then harvested
and stored at -80°C until analysis.

o Bioanalysis: Plasma concentrations of Cabotegravir are quantified using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.

o Data Analysis: The resulting concentration-time data are analyzed using non-compartmental
methods to determine key PK parameters such as Cmax (maximum concentration), Tmax
(time to Cmax), AUC (area under the curve), and apparent terminal half-life (t1/2).

Preclinical Efficacy for Pre-Exposure Prophylaxis
(PrEP)

The potential of Cabotegravir LAl as a pre-exposure prophylaxis (PrEP) agent was rigorously
tested in macaque models of HIV transmission.[7][8] These studies were crucial for
demonstrating protective efficacy and for establishing target drug concentrations for clinical
trials.

Macaque Challenge Studies Macaque models have been instrumental in evaluating PrEP
candidates.[7] For Cabotegravir LAI, these studies involved administering the drug to
macaques and then challenging them with repeated exposures to a simian-human
immunodeficiency virus (SHIV).
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. Challenge Cabotegravir Efficacy
Animal Model Source
Route LAI Dose (IM) Outcome
15 out of 16
50 mg/kg (single animals
Rhesus Intravenous )
or repeated protected (high [8]
Macaques SIVmac251 )
dose) protective
efficacy)
Complete
Macaques Rectal SHIV N/A protection [6]
demonstrated
Complete
Macaques Vaginal SHIV N/A protection [6][7]
demonstrated

These studies demonstrated that Cabotegravir LAl provided a high level of protection against
intravenous and mucosal (rectal and vaginal) viral challenges.[7][8] The mean plasma
Cabotegravir concentration in the protected animals was found to be significantly above the
PA-1C90, providing a target for human studies.[8]

Experimental Protocol: Macaque PrEP Efficacy Study (Rectal Challenge)
e Animal Model: Sexually mature male rhesus macaques are used.

e Drug Administration: Animals receive intramuscular injections of Cabotegravir LAl (e.g., 50
mg/kg) at specified intervals (e.g., every 4 or 8 weeks). A control group receives a placebo
injection.

 Viral Challenge: Beginning after drug administration, animals are challenged weekly with a
low dose of SHIV (e.g., SHIV162p3) administered intrarectally.

» Monitoring for Infection: Weekly blood samples are collected and tested for the presence of
viral RNA using RT-PCR to determine infection status. Animals are monitored for signs of
infection for the duration of the study.
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» Endpoint: The primary endpoint is the prevention of sustained viremia. The efficacy is
calculated by comparing the number of infections in the Cabotegravir group versus the

placebo group.

o Pharmacokinetic Correlation: Cabotegravir plasma concentrations are measured at the time
of each viral challenge to correlate drug exposure with protection.

Preclinical Safety and Toxicology

Comprehensive toxicology and safety pharmacology studies were conducted to identify
potential risks before moving to human trials. These studies evaluated the effects of

Cabotegravir LAI in various animal models.

Key Safety Findings In general, Cabotegravir LAl was found to be well-tolerated in preclinical
studies.[9] The most common finding was the occurrence of injection site reactions (ISRs),
which were typically mild to moderate and transient.[9]

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b8008094?utm_src=pdf-body
https://www.benchchem.com/product/b8008094?utm_src=pdf-body
https://www.benchchem.com/product/b8008094?utm_src=pdf-body
https://www.benchchem.com/product/b8008094?utm_src=pdf-body
https://www.researchgate.net/publication/317137063_Safety_and_tolerability_of_long-acting_cabotegravir_injections_in_HIV-uninfected_men_ECLAIR_A_multicentre_double-blind_randomised_placebo-controlled_phase_2a_trial
https://www.researchgate.net/publication/317137063_Safety_and_tolerability_of_long-acting_cabotegravir_injections_in_HIV-uninfected_men_ECLAIR_A_multicentre_double-blind_randomised_placebo-controlled_phase_2a_trial
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8008094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Study Type Animal Model Key Findings Source

Generally well-
tolerated; primary
) Rodents, Non-human finding was injection
General Toxicology _ _ _ N/A
primates site reactions
(inflammation,

granuloma formation).

No drug-related fetal

Reproductive ) o
) Pregnant Rabbits toxicities at doses up [6]
Toxicology
to 2000 mg/kg/day.
At high doses (1000
mg/kg/day), delayed
parturition and
increased
] stillbirths/neonatal
Reproductive
) Pregnant Rats deaths were [6]
Toxicology

observed. This
exposure was 28
times the
recommended human

dose.

Note: Specific details on general toxicology studies are limited in the search results, but
injection site reactions are a consistently noted finding for long-acting injectables.

Experimental Protocol: Repeat-Dose Toxicology Study

e Species Selection: Two species are typically used, one rodent (e.g., rat) and one non-rodent
(e.g., dog or monkey).

o Dose Groups: Animals are assigned to multiple dose groups, including a control group
(vehicle only) and at least three escalating dose levels of Cabotegravir LAI.

o Administration: The drug is administered intramuscularly at regular intervals (e.g., monthly)
for a specified duration (e.g., 3 to 9 months).
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» Monitoring: Throughout the study, animals are monitored for clinical signs of toxicity, changes
in body weight, food consumption, and behavior.

 Clinical Pathology: Periodic blood and urine samples are collected to assess hematology,
clinical chemistry, and urinalysis parameters.

o Terminal Procedures: At the end of the study, a full necropsy is performed. Organs are
weighed, and a comprehensive set of tissues is collected for microscopic examination
(histopathology) to identify any target organ toxicity. Special attention is paid to the injection
sites.

Conclusion

The preclinical development of long-acting injectable Cabotegravir provided a robust
foundation of evidence supporting its advancement into human clinical trials. The innovative
nanosuspension formulation successfully achieved a long-acting pharmacokinetic profile in
animal models.[1] Efficacy studies in non-human primates demonstrated a high degree of
protection against HIV transmission via multiple routes, establishing critical exposure targets for
PreP.[7][8] The comprehensive safety evaluation identified a manageable safety profile, with
injection site reactions being the primary finding.[9] Collectively, these preclinical data were
pivotal in the successful clinical development and ultimate regulatory approval of Cabotegravir
LAI as a transformative option for both the treatment and prevention of HIV-1 infection.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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